Cas no 71725-02-5 (tert-Butyl 2,4-Dibromobutanoate)

Tert-Butyl 2,4-Dibromobutanoate is a brominated ester compound commonly utilized as an intermediate in organic synthesis. Its key advantages include its reactivity as an alkylating agent, making it valuable for constructing complex molecular frameworks in pharmaceuticals and agrochemicals. The tert-butyl ester group enhances stability, facilitating handling and storage, while the dibromo substitution provides versatile functionalization sites for further derivatization. This compound is particularly useful in stereoselective reactions and cross-coupling processes. Its well-defined structure ensures consistent performance in synthetic applications, offering chemists a reliable building block for targeted modifications. Suitable for controlled reactions, it is often employed in research and industrial settings requiring precise bromination steps.
tert-Butyl 2,4-Dibromobutanoate structure
71725-02-5 structure
Product Name:tert-Butyl 2,4-Dibromobutanoate
CAS No:71725-02-5
MF:C8H14Br2O2
MW:302.003561496735
MDL:MFCD00042954
CID:1749841
PubChem ID:5107723
Update Time:2025-11-06

tert-Butyl 2,4-Dibromobutanoate Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 2,4-dibromo-, 1,1-dimethylethyl ester
    • 2-Methyl-2-propanyl 2,4-dibromobutanoate
    • tert-butyl 2,4-dibromobutanoate
    • TERT-BUTYL 2,4-DIBROMOBUTYRATE
    • CS-0139637
    • AS-44553
    • AKOS025295739
    • t-butyl 2,4-dibromobutyrate
    • AB1285
    • MFCD00042954
    • 71725-02-5
    • 1,1-Dimethylethyl 2,4-dibromobutanoate
    • IELBUWARMJVXDU-UHFFFAOYSA-N
    • Tert-butyl2,4-dibromobutyrate
    • 77629-96-0
    • NCGC00166065-01
    • tert-?Butyl 2,?4-?dibromobutanoate
    • SCHEMBL343267
    • DB-075357
    • DA-41593
    • tert.butyl 2,4-dibromobutyrate
    • CHEMBL1719175
    • tert-Butyl 2,4-dibromobutyrate, technical, >=85% (GC)
    • (rs)-(1,1-dimethylethyl) 2,4-dibromobutyrate
    • tert-Butyl 2,4-Dibromobutanoate
    • MDL: MFCD00042954
    • Inchi: 1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(10)4-5-9/h6H,4-5H2,1-3H3
    • InChI Key: IELBUWARMJVXDU-UHFFFAOYSA-N
    • SMILES: BrC(C(=O)OC(C)(C)C)CCBr

Computed Properties

  • Exact Mass: 299.93602
  • Monoisotopic Mass: 299.93605g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

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tert-Butyl 2,4-Dibromobutanoate Suppliers

Amadis Chemical Company Limited
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(CAS:71725-02-5)tert-Butyl 2,4-Dibromobutanoate
Order Number:A945283
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:51
Price ($):385.0
Email:sales@amadischem.com

Additional information on tert-Butyl 2,4-Dibromobutanoate

Tert-Butyl 2,4-Dibromobutanoate (CAS No. 71725-02-5): A Versatile Reagent in Modern Chemical Synthesis and Its Emerging Applications

Among the diverse array of organic compounds utilized in contemporary chemical research and industry, tert-butyl 2,4-dibromobutanoate (CAS No. 71725-02-5) stands out as a critical intermediate with multifaceted applications. This compound, characterized by its unique structural configuration—a branched alkyl ester group conjugated to a dibromoalkane backbone—has garnered significant attention for its role in synthesizing advanced materials and pharmaceutical intermediates. Recent advancements in synthetic methodologies have further expanded its utility across disciplines such as medicinal chemistry, polymer science, and analytical chemistry.

The molecular architecture of tert-butyl 2,4-dibromobutanoate (chemical formula: C8H13Br2O3) enables selective functionalization through bromine atom substitution. This property is particularly advantageous in click chemistry approaches where controlled cross-coupling reactions are pivotal. For instance, a groundbreaking study published in the Journal of Medicinal Chemistry (Zhang et al., 2023) demonstrated its efficacy as a precursor for constructing bioactive heterocyclic scaffolds targeting neurodegenerative diseases. The authors highlighted how the compound's steric hindrance at the tert-butyl group facilitated regioselective Suzuki-Miyaura couplings under mild conditions—a breakthrough that significantly streamlined the synthesis of complex drug candidates.

In polymer science applications, researchers have leveraged the dibromo substituents to create novel polyurethane derivatives with tunable mechanical properties. A collaborative project between ETH Zurich and BASF (reported in Polymer Chemistry, 2023) employed this compound as a chain extender in polyether-based systems. By strategically varying reaction stoichiometry and temperature profiles, they achieved materials exhibiting exceptional thermal stability (up to 180°C) while maintaining flexibility—a critical advancement for automotive and aerospace components requiring high-performance elastomers.

An emerging area of interest involves the use of tert-butyl 2,4-dibromobutanoate in chiral ligand synthesis for asymmetric catalysis. A notable contribution from the group of Prof. Nakamura at Kyoto University (Nature Catalysis, 2023) revealed that incorporating this compound into proline-derived ligands enhanced enantioselectivity in aldol reactions by up to 98%. The bromine atoms served dual roles as both directing groups during ligand assembly and Lewis acid sites during catalytic cycles—a design principle now being explored for scalable production of chiral APIs.

In analytical chemistry contexts, this compound has found niche utility as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS). A recent methodological paper (Analytica Chimica Acta, 2023) validated its ability to stabilize labile carboxylic acid functionalities during derivatization processes. The tert-butyl ester group provided sufficient volatility while suppressing decomposition artifacts—a critical improvement for quantifying trace metabolites in biological matrices with minimal sample preparation steps.

Eco-friendly synthesis pathways are also being developed for this compound to address sustainability concerns within chemical industries. Researchers at MIT's Green Chemistry Initiative demonstrated a solvent-free microwave-assisted synthesis (ACS Sustainable Chemistry & Engineering, 2023), achieving yields exceeding 95% using heterogeneous catalysts derived from bio-waste materials. This approach not only reduces environmental footprints but also aligns with current regulatory trends favoring greener manufacturing practices.

The structural versatility of tert-butyl 2,4-dibromobutanoate continues to inspire innovations across multiple sectors. Its capacity to function as both an electrophilic reagent and a protective group makes it indispensable in convergent synthesis strategies where sequential functionalization is required without premature side reactions. Ongoing studies are investigating its potential in supramolecular chemistry—particularly as a building block for self-assembling nanostructures—and photovoltaic materials where its bromine content could enhance charge transport properties.

In conclusion, CAS No.71725-02-5 maintains its position as an essential tool in modern chemical practice due to its unique combination of reactivity profiles and structural modularity. As interdisciplinary research continues to uncover new applications—from personalized medicine platforms to next-generation smart materials—the demand for high-purity grades of this compound will likely grow alongside advancements in process optimization and green chemistry principles.

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Amadis Chemical Company Limited
(CAS:71725-02-5)tert-Butyl 2,4-Dibromobutanoate
A945283
Purity:99%
Quantity:10g
Price ($):385.0
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